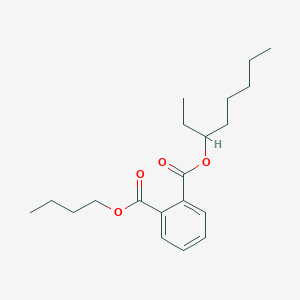
Phthalic acid, butyl oct-3-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-ethylhexyl phthalate: is an organic compound belonging to the family of phthalates, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . Butyl 2-ethylhexyl phthalate is used in various applications, including the production of polyvinyl chloride (PVC) and other plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 2-ethylhexyl phthalate is synthesized through the esterification of phthalic anhydride with butanol and 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction involves two steps: the formation of monoesters followed by the esterification of the monoesters to form the diester .
Industrial Production Methods: The industrial production of butyl 2-ethylhexyl phthalate typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The process includes the removal of water formed during the reaction to drive the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions: Butyl 2-ethylhexyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include phthalic acid, butanol, and 2-ethylhexanol .
Scientific Research Applications
Chemistry: Butyl 2-ethylhexyl phthalate is used as a plasticizer in the production of flexible PVC, which is used in various applications such as cables, flooring, and medical devices .
Biology and Medicine: Research has shown that butyl 2-ethylhexyl phthalate can act as an endocrine disruptor, affecting hormone regulation and potentially leading to reproductive and developmental issues . It is also used in studies to understand the metabolism and detoxification of phthalates in the human body .
Industry: In the industrial sector, butyl 2-ethylhexyl phthalate is used in the production of adhesives, coatings, and sealants . It is also used in the manufacturing of consumer products such as toys, packaging materials, and personal care products .
Mechanism of Action
Butyl 2-ethylhexyl phthalate exerts its effects primarily through its action as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors and intracellular signaling pathways . This disruption can lead to various health issues, including reproductive and developmental disorders . The compound can also induce oxidative stress and alter gene expression associated with reproduction .
Comparison with Similar Compounds
- Di-2-ethylhexyl phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Bis(2-ethylhexyl) adipate (DEHA)
- Diisooctyl phthalate (DIOP)
Comparison: Butyl 2-ethylhexyl phthalate is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalates . For example, DEHP is more commonly used as a plasticizer but has similar endocrine-disrupting effects . DINP and DIDP are used as alternatives to DEHP due to their lower toxicity . DEHA and DIOP are non-phthalate plasticizers that are used as safer alternatives in various applications .
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-O-butyl 2-O-octan-3-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-4-7-9-12-16(6-3)24-20(22)18-14-11-10-13-17(18)19(21)23-15-8-5-2/h10-11,13-14,16H,4-9,12,15H2,1-3H3 |
InChI Key |
WGGPIODSUQZNTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


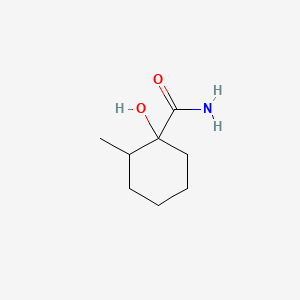
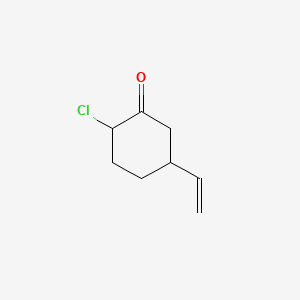
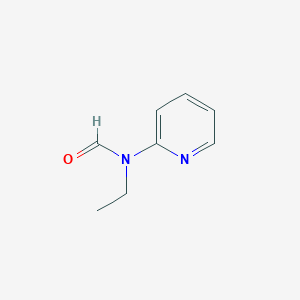


![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)
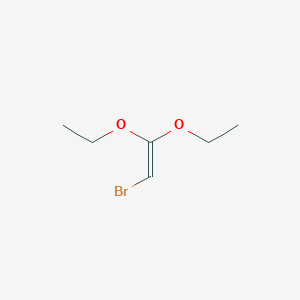
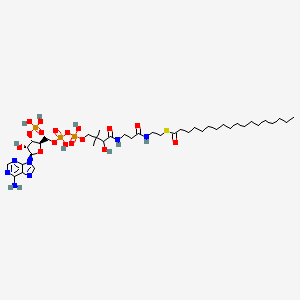
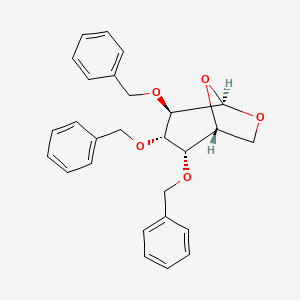
![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
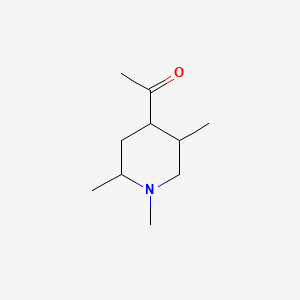

![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
